molecular formula C19H20N2O2 B2859096 2-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 941872-46-4

2-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide

Cat. No.: B2859096
CAS No.: 941872-46-4
M. Wt: 308.381
InChI Key: FZMNZCJCCJYMPS-UHFFFAOYSA-N
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Description

2-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a benzamide core substituted with a 2-methyl group and a 4-(2-oxopiperidin-1-yl)phenyl group, which contributes to its unique chemical properties and reactivity.

Mechanism of Action

Target of Action

The primary target of 2-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide, also known as apixaban, is Factor Xa (FXa) . FXa is a crucial enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin, which then leads to the formation of fibrin clots .

Mode of Action

Apixaban acts as a direct inhibitor of FXa . It binds in the active site of FXa, acting as a competitive inhibitor against the synthetic tripeptide substrate . This binding inhibits free, prothrombinase, and clot-bound FXa activity, thereby reducing thrombin generation .

Biochemical Pathways

By inhibiting FXa, apixaban disrupts the coagulation cascade, reducing the conversion of prothrombin to thrombin . This results in a decrease in thrombin generation, indirectly inhibiting platelet aggregation . Therefore, the primary biochemical pathway affected by apixaban is the coagulation cascade.

Pharmacokinetics

Apixaban exhibits good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .

Result of Action

The inhibition of FXa by apixaban leads to a reduction in thrombin generation and, consequently, a decrease in platelet aggregation . This results in an antithrombotic effect, demonstrated by its efficacy in the prevention and treatment of various thromboembolic diseases .

Action Environment

While specific environmental factors influencing the action of apixaban are not mentioned in the search results, it’s important to note that factors such as pH, temperature, and the presence of other drugs could potentially influence the action, efficacy, and stability of any drug

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide is unique due to its specific substitution pattern and the presence of both a benzamide core and a 2-oxopiperidin-1-yl group. This combination imparts distinct chemical properties and reactivity, making it valuable for diverse applications in research and industry.

Properties

IUPAC Name

2-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-14-6-2-3-7-17(14)19(23)20-15-9-11-16(12-10-15)21-13-5-4-8-18(21)22/h2-3,6-7,9-12H,4-5,8,13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMNZCJCCJYMPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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